molecular formula C8H7FN2 B3014473 2-Amino-4-fluoro-5-methylbenzonitrile CAS No. 1037206-84-0; 1357942-79-0

2-Amino-4-fluoro-5-methylbenzonitrile

Cat. No.: B3014473
CAS No.: 1037206-84-0; 1357942-79-0
M. Wt: 150.156
InChI Key: YAEPXRRKVAJHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-fluoro-5-methylbenzonitrile (CAS 1037206-84-0) is a high-purity, multifunctional chemical building block of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C8H7FN2 and a molecular weight of 150.15 g/mol, this compound is characterized by an ortho-amino-fluorobenzonitrile scaffold, a structure frequently utilized in the synthesis of more complex molecules . Its specific substitution pattern, featuring adjacent amino and fluoro groups on the benzonitrile ring, makes it a valuable precursor for constructing heterocyclic systems and for use in metal-catalyzed cross-coupling reactions. This compound is offered with a purity of not less than 98% . To preserve its stability and integrity, it is recommended that the material be stored in a dry, sealed place, protected from light, and under an inert atmosphere at 2-8°C . Researchers are directed to consult the available analytical data, including MSDS, NMR, and HPLC reports, to ensure suitability for their specific applications . Intended Use and Handling: this compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, nor for human consumption . This product is classified as a hazardous chemical. It poses serious health risks, as it is toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation . Researchers must adhere to all relevant safety protocols, consult the supplied Safety Data Sheet, and utilize appropriate personal protective equipment during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-fluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEPXRRKVAJHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Transformative Chemistry of 2 Amino 4 Fluoro 5 Methylbenzonitrile

Reactivity of the Nitrile Functionality in Chemical Transformations

The cyano (-C≡N) group is a versatile functional group characterized by its electrophilic carbon atom and the stable triple bond. libretexts.org Its reactivity in 2-amino-4-fluoro-5-methylbenzonitrile (B1375020) is central to many of its synthetic applications, particularly in the construction of nitrogen-containing heterocycles.

One of the most significant transformations involving the nitrile group in 2-aminobenzonitriles is its participation in cyclization reactions to form quinazolines, a class of compounds with notable biological and pharmaceutical properties. organic-chemistry.orgmdpi.comresearchgate.net These reactions leverage the nucleophilicity of the adjacent amino group in concert with the electrophilicity of the nitrile carbon. For instance, 2-aminobenzonitriles can undergo a [4+2] annulation reaction with N-benzyl cyanamides, mediated by acid, to produce 2-amino-4-iminoquinazolines. mdpi.com Similarly, domino reactions involving palladium catalysis can achieve the synthesis of fused quinazoline (B50416) systems from 2-aminobenzonitrile (B23959) precursors. preprints.org

Beyond heterocycle synthesis, the nitrile group can undergo a range of classical transformations. While specific studies on this compound are not extensively detailed in the literature, its reactivity can be inferred from the known chemistry of nitriles. libretexts.orgebsco.com These reactions include hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Mildly acidic conditions typically yield an amide intermediate, which upon more vigorous hydrolysis, produces a carboxylic acid. ebsco.comchemmethod.com

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This transformation provides a method to introduce a flexible aminomethyl side chain.

Addition of Organometallic Reagents: Grignard reagents can add to the electrophilic carbon of the nitrile to form an imine salt, which upon aqueous workup, hydrolyzes to a ketone. libretexts.org

The following table summarizes these potential transformations of the nitrile group.

ReactionReagentsProduct Functional Group
Hydrolysis (Partial) H₃O⁺ (mild) or OH⁻Amide (-CONH₂)
Hydrolysis (Complete) H₃O⁺ (strong, heat) or OH⁻Carboxylic Acid (-COOH)
Reduction 1. LiAlH₄ 2. H₂OPrimary Amine (-CH₂NH₂)
Grignard Reaction 1. R-MgBr 2. H₃O⁺Ketone (-C(O)R)
Cyclization Various (e.g., other amines, ketones)Fused Heterocycles (e.g., Quinazolines)

Reactions Involving the Aromatic Amino Group

The primary aromatic amino group (-NH₂) is a potent nucleophile and a strongly activating group that significantly influences the molecule's reactivity. Its key reactions include diazotization, acylation, and its role as an integral nucleophile in cyclization reactions.

Diazotization, the reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures, converts the amino group into a diazonium salt (-N₂⁺). scirp.orggoogle.com These salts are highly versatile intermediates. However, the diazotization of aromatic amines bearing other reactive substituents can sometimes lead to unexpected outcomes. For example, in an attempted Sandmeyer cyanation of the structurally related 2,4-difluoro-6-nitroaniline, the diazonium salt underwent a selective nucleophilic substitution of the ortho-fluoride group by hydroxide (B78521) from the aqueous medium, rather than the intended substitution of the diazo group. psu.edursc.org This highlights a potential competing pathway for diazonium salts derived from fluoro-substituted anilines.

The amino group is also the key nucleophilic component in the synthesis of quinazolines from 2-aminobenzonitrile derivatives. researchgate.netopenmedicinalchemistryjournal.com In these reactions, the nitrogen atom of the amino group attacks an external electrophile, initiating a sequence that culminates in cyclization involving the nitrile group, as discussed in the previous section. organic-chemistry.orgmdpi.com

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The regiochemical outcome of substitution on the aromatic ring of this compound is governed by the combined directing effects of its four substituents.

For electrophilic aromatic substitution (SₑAr) , the position of attack by an incoming electrophile is determined by the activating and directing properties of the groups present. The amino group is a powerful activating, ortho-, para-director, while the methyl group is weakly activating and also ortho-, para-directing. Conversely, the fluoro group is deactivating but ortho-, para-directing, and the nitrile group is strongly deactivating and meta-directing. The potent activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it. In this molecule, the para position is blocked by the methyl group. The two ortho positions are C3 and C6 (relative to the amino group at C2). The C6 position is sterically less hindered and is activated by the ortho-methyl group and para-fluoro group. The C3 position is ortho to the activating amino group but is also adjacent to the deactivating nitrile group. Therefore, electrophilic attack is most likely to occur at the C6 position.

Influence of Substituent Electronic Effects on Reaction Pathways

The reactivity of this compound is a direct consequence of the electronic properties (both inductive and resonance effects) of its substituents. The interplay between these effects determines the electron density at different positions around the ring and on the functional groups themselves, thereby dictating reaction pathways.

Amino Group (-NH₂): Exhibits a strong, electron-donating resonance effect (+R) and a moderate electron-withdrawing inductive effect (-I). The +R effect is dominant, making the ring electron-rich, especially at the ortho and para positions, and highly susceptible to electrophilic attack. This effect also enhances the nucleophilicity of the nitrogen atom itself.

Methyl Group (-CH₃): Acts as a weak electron-donating group through an inductive effect (+I) and hyperconjugation, slightly activating the ring.

Nitrile Group (-CN): Possesses strong electron-withdrawing inductive (-I) and resonance (-R) effects. This makes it a powerful deactivating and meta-directing group for electrophilic substitution and is crucial for activating the ring towards potential nucleophilic aromatic substitution at the ortho or para positions.

The synergy of these effects creates a nuanced reactivity profile. The electron-rich nature of the ring, endowed primarily by the amino group, facilitates the cyclization reactions that form heterocycles. Simultaneously, the powerful electron-withdrawing nature of the nitrile group not only participates as an electrophile in these cyclizations but also activates the ortho-positioned fluorine atom towards potential nucleophilic displacement. This balance of electron-donating and electron-withdrawing characteristics makes this compound a versatile building block in organic synthesis.

The table below summarizes the electronic effects of the substituents.

SubstituentInductive EffectResonance EffectOverall Effect on EASDirecting Influence
-NH₂ (Amino) Withdrawing (-I)Donating (+R)ActivatingOrtho, Para
-F (Fluoro) Withdrawing (-I)Donating (+R)DeactivatingOrtho, Para
-CH₃ (Methyl) Donating (+I)N/A (Hyperconjugation)ActivatingOrtho, Para
-CN (Nitrile) Withdrawing (-I)Withdrawing (-R)DeactivatingMeta

Advanced Synthetic Applications As a Chemical Building Block

Precursor in Heterocyclic Compound Synthesis

The strategic placement of reactive sites on the 2-Amino-4-fluoro-5-methylbenzonitrile (B1375020) molecule makes it an ideal starting material for a range of cyclization reactions, leading to the formation of diverse and valuable heterocyclic frameworks.

Indole (B1671886) and 2-Cyanoindole Derivative Formation via Cyclization Reactions

While direct, documented evidence for the use of this compound in the synthesis of indole and 2-cyanoindole derivatives is not extensively available in the reviewed literature, the general principles of indole synthesis suggest its potential as a precursor. The presence of an amino group ortho to a methyl group could theoretically be exploited in reactions such as the Fischer indole synthesis, although this would require transformation of the nitrile group.

More plausibly, the amino and cyano groups could be involved in cyclization strategies to form 2-cyanoindole derivatives. Such syntheses often involve the reaction of a substituted 2-aminobenzonitrile (B23959) with a suitable coupling partner, followed by an intramolecular cyclization. The fluorine and methyl substituents on the benzene (B151609) ring would be retained in the final indole product, offering a route to specifically substituted indole scaffolds.

Synthesis of Quinazoline (B50416) and 2-Aminoquinazoline (B112073) Derivatives

Substituted 2-aminobenzonitriles are well-established precursors for the synthesis of quinazoline and 2-aminoquinazoline derivatives. These syntheses often proceed through condensation and cyclization reactions. For instance, the reaction of a 2-aminobenzonitrile with a one-carbon synthon, such as an orthoester or formamide, can lead to the formation of the quinazoline ring.

Furthermore, 2-aminoquinazolines can be synthesized through the reaction of 2-aminobenzonitriles with cyanamides or other suitable reagents. One established method involves the acid-mediated [4+2] annulation reaction between a 2-aminobenzonitrile and an N-benzyl cyanamide, which proceeds to form 2-amino-4-iminoquinazolines. Although the specific use of this compound is not explicitly detailed, its structural similarity to other reactive 2-aminobenzonitriles suggests its applicability in these synthetic routes to produce 6-fluoro-7-methyl substituted quinazoline derivatives.

Starting MaterialReagentProduct
2-Aminobenzonitrile DerivativeOrthoester/FormamideQuinazoline Derivative
2-Aminobenzonitrile DerivativeN-Benzyl Cyanamide2-Amino-4-iminoquinazoline Derivative

Pathways to Substituted Aminoquinoline Frameworks

The synthesis of substituted aminoquinolines can also be achieved using 2-aminobenzonitrile derivatives as starting materials. A variety of synthetic strategies have been developed, often involving multi-step sequences or one-pot reactions. For example, a transition-metal-free, base-promoted one-pot reaction of ynones with 2-aminobenzonitriles can afford multisubstituted 4-aminoquinolines. This reaction is believed to proceed through a sequential aza-Michael addition followed by an intramolecular annulation.

The application of this compound in such a reaction would be expected to yield 4-aminoquinolines with fluorine and methyl substituents at positions 6 and 7, respectively. These substituents can significantly influence the physicochemical and biological properties of the resulting aminoquinoline derivatives.

Construction of Oxadiazole and Triazole Ring Systems

The synthesis of oxadiazole and triazole ring systems from this compound is less direct and would likely require functional group transformations of the nitrile and amino moieties. For instance, the nitrile group could be converted to a carboxylic acid or an amidoxime, which are common precursors for oxadiazole ring formation. Similarly, the amino group, after suitable modification, could participate in the construction of a triazole ring.

General synthetic routes to 1,3,4-oxadiazoles often involve the cyclization of diacylhydrazines or the oxidation of acylhydrazones. For 1,2,4-triazoles, common methods include the reaction of hydrazides with nitriles or the cyclization of acyl-substituted semicarbazides. While the direct involvement of this compound is not documented, its derivatives could potentially be channeled into these synthetic pathways to generate novel oxadiazole and triazole compounds bearing the fluoro- and methyl-substituted phenyl group.

Role in the Elaboration of Diverse Molecular Architectures

The inherent functionality of this compound positions it as a valuable scaffold for the elaboration of diverse and complex molecular architectures. The amino group serves as a nucleophilic handle for a wide array of chemical transformations, including acylation, alkylation, and diazotization, opening up pathways to a multitude of derivative compounds. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in cycloaddition reactions, further expanding its synthetic utility.

The presence of the fluorine atom and the methyl group on the aromatic ring provides steric and electronic influences that can direct the regioselectivity of further reactions and modulate the properties of the final products. Fluorine, in particular, is a key element in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug molecules.

In essence, this compound is a trifunctional building block that offers synthetic chemists a powerful tool to introduce a specific substitution pattern onto a phenyl ring, which can then be incorporated into larger, more complex molecular frameworks. Its potential to serve as a precursor to a variety of heterocyclic systems underscores its importance in the ongoing quest for novel compounds with tailored properties for a wide range of applications.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems, such as molecules. It is widely used to predict a variety of molecular properties with high accuracy. For substituted benzonitriles, methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311++G(d,p) are commonly employed to achieve a reliable balance between computational cost and accuracy. analis.com.my

Geometry Optimization and Molecular Structure Prediction

The first step in a computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This process minimizes the energy of the structure, providing predictions for bond lengths, bond angles, and dihedral (torsional) angles.

For a molecule like 2-Amino-4-fluoro-5-methylbenzonitrile (B1375020), DFT calculations would predict the precise lengths of the C-C bonds within the benzene (B151609) ring, the C-F, C-N (amino), C-C (methyl), and C≡N (nitrile) bonds. For instance, in the related 2-amino-4-chlorobenzonitrile (B1265954), the C≡N bond length was calculated to be shorter than the standard value due to conjugation with the aromatic ring. analis.com.my Similar effects would be expected for this compound. The planarity of the benzene ring and the orientation of the amino, fluoro, methyl, and nitrile substituents are also determined.

Table 1: Predicted Geometrical Parameters for a Benzonitrile (B105546) Analog (2-amino-4-chlorobenzonitrile) using DFT/B3LYP/6-311++G(d,p) Note: This data is for a related compound and serves as an illustrative example.

Parameter Bond/Angle Predicted Value
Bond Length C≡N 1.146 Å
Bond Length C-CN 1.369 Å
Bond Length C-NH2 1.369 Å
Bond Length C-Cl 1.745 Å
Bond Angle C-C-C (ring) ~120°

Data sourced from studies on 2-amino-4-chlorobenzonitrile. analis.com.my

Vibrational Frequency Analysis and Infrared/Raman Spectral Simulations

Following geometry optimization, vibrational frequency analysis is performed. This calculation predicts the frequencies of the normal modes of molecular vibration. These theoretical frequencies can be directly compared to experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. mdpi.com This comparison helps to confirm the molecular structure and allows for the assignment of specific spectral bands to particular vibrational motions of the molecule's functional groups.

For this compound, key vibrational modes would include:

C≡N stretch: A strong, characteristic band for the nitrile group.

N-H stretch: Associated with the amino (-NH2) group.

C-F stretch: A characteristic vibration for the fluoro substituent. researchgate.net

C-H stretch: From the aromatic ring and the methyl (-CH3) group.

Ring vibrations: Complex modes involving the stretching and bending of the entire benzene ring.

Theoretical spectra are often scaled by a small factor to better match experimental results, accounting for anharmonicity and other systematic errors in the calculations.

Table 2: Exemplary Vibrational Frequencies for Substituted Benzonitriles Note: This data illustrates typical frequency ranges for the functional groups present in this compound, based on analogs.

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
N-H Asymmetric Stretch -NH₂ ~3452
N-H Symmetric Stretch -NH₂ ~3363
C-H Aromatic Stretch Ar-H 3000-3120
C≡N Stretch -CN ~2211

Data compiled from studies on 2-amino-4-chlorobenzonitrile and other fluorinated aromatic compounds. analis.com.myresearchgate.net

Electronic Structure Characterization (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

DFT is also used to explore the electronic properties of a molecule. Key to this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the orbital from which an electron is most easily donated. Its energy level is related to the molecule's ionization potential. researchgate.net

LUMO: Represents the orbital that most readily accepts an electron. Its energy level is related to the electron affinity. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. biomedres.us A small gap suggests the molecule is more reactive and can be easily excited, while a large gap indicates higher stability. biomedres.us For 2-amino-4-chlorobenzonitrile, the calculated HOMO-LUMO gap is 3.4988 eV. analis.com.my

The Molecular Electrostatic Potential (MEP) map is another important tool. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the nitrogen atom of the nitrile group and the fluorine atom, indicating these as likely sites for electrophilic attack.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. periodicodimineralogia.it It transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive, localized framework of Lewis-like bonds and lone pairs.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory uses the properties of the HOMO and LUMO to explain and predict the outcomes of chemical reactions. wikipedia.orgtaylorandfrancis.com The theory posits that reactivity is governed by the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). libretexts.org

By examining the spatial distribution and energy of the HOMO and LUMO of this compound, one can predict its reactive behavior. researchgate.net For example, the location of the HOMO would indicate the most likely site for electrophilic attack, while the location of the LUMO would indicate the most probable site for nucleophilic attack. This provides a theoretical foundation for understanding how the molecule will interact with other reagents. slideshare.net

Computational Studies of Reaction Kinetics and Mechanisms

Computational chemistry can also be used to model the entire pathway of a chemical reaction, providing insights into its kinetics and mechanism. researchgate.net This involves locating transition state structures—the highest energy points along the reaction coordinate—and calculating the activation energy.

Spectroscopic Characterization Methodologies and Structural Elucidation

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. spectroscopyonline.comthermofisher.com These two methods are complementary; FT-IR spectroscopy depends on a change in the dipole moment, while Raman spectroscopy relies on a change in the polarizability of the molecule. sapub.org

The vibrational spectrum of 2-Amino-4-fluoro-5-methylbenzonitrile (B1375020) is dominated by the characteristic bands of its constituent functional groups. Through analysis of related molecules, the expected regions for these vibrations can be accurately assigned.

Nitrile Group (C≡N): The C≡N stretching vibration is one of the most characteristic bands in the spectrum. For aromatic nitriles, this mode typically appears as a strong, sharp band in the range of 2220-2240 cm⁻¹. analis.com.my In the closely related compound 2-amino-4-chlorobenzonitrile (B1265954), this stretching band is observed at 2211 cm⁻¹ in the FT-IR spectrum. analis.com.my The position and high intensity of this band are influenced by the conjugation of the nitrile group with the phenyl ring.

Amino Group (-NH₂): The amino group gives rise to several distinct vibrations. The asymmetric and symmetric N-H stretching modes are expected in the 3300-3500 cm⁻¹ region. nih.gov For instance, in 2-amino-4-chlorobenzonitrile, these bands appear at 3452 cm⁻¹ and 3363 cm⁻¹, respectively. analis.com.my The N-H bending (scissoring) mode is typically found around 1600-1650 cm⁻¹.

Carbon-Fluorine Bond (C-F): The C-F stretching vibration is known to be strong in the IR spectrum and generally appears in the 1200-1300 cm⁻¹ region. In a similar compound, 3-fluoro-4-methylbenzonitrile, a sharp peak attributed to the C-F vibration is observed around 1270-1285 cm⁻¹.

Methyl Group (-CH₃): The methyl group exhibits several characteristic vibrations. The symmetric and asymmetric C-H stretching modes are typically found just below 3000 cm⁻¹ (e.g., ~2986 cm⁻¹ and ~3000 cm⁻¹ for symmetric stretching in a related molecule). The CH₃ in-plane bending and rocking modes are expected around 1499 cm⁻¹ and 1069 cm⁻¹, respectively.

The following table summarizes the expected vibrational frequencies for the key functional groups of this compound based on data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
C≡N Stretching2210 - 2240FT-IR, Raman
-NH₂ Asymmetric Stretching3450 - 3500FT-IR, Raman
-NH₂ Symmetric Stretching3350 - 3400FT-IR, Raman
-NH₂ Bending (Scissoring)1600 - 1650FT-IR
C-F Stretching1270 - 1290FT-IR
-CH₃ Symmetric Stretching~2980 - 3000FT-IR, Raman
-CH₃ Asymmetric Bending~1450 - 1500FT-IR
-CH₃ Rocking~1060 - 1070FT-IR

The presence of the amino group, a hydrogen bond donor, and the nitrile group, a potential hydrogen bond acceptor, allows for intermolecular interactions in the solid state and in solution. These interactions, primarily hydrogen bonds of the N-H···N type, can be detected through shifts in vibrational frequencies. analis.com.my Hirshfeld surface analysis of the analogous 2-amino-4-chlorobenzonitrile confirms that N···H/H···N contacts are the most dominant intermolecular interactions. analis.com.my Such hydrogen bonding typically causes a red-shift (a shift to lower wavenumbers) and broadening of the N-H stretching bands in the FT-IR spectrum. Similarly, the C≡N stretching frequency is sensitive to its environment and can shift depending on its interaction with hydrogen-bond-donating species. analis.com.my

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characteristic of a substituted benzene (B151609) ring. The absorption bands arise from π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons of the amino and nitrile groups. analis.com.mysphinxsai.com The UV-Vis analysis of 2-amino-4-chlorobenzonitrile showed two primary absorption peaks corresponding to these π → π* and n → π* transitions. analis.com.my Extending conjugation or adding electron-donating groups like the amino group typically results in a bathochromic shift (shift to longer wavelengths) of the absorption maxima. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of a molecule. pdx.edu While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the electronic effects of the substituents.

¹H NMR: The spectrum is expected to show three distinct regions. The two aromatic protons would appear as singlets or doublets (due to H-F coupling) in the aromatic region (~6.0-7.5 ppm). The amino group protons (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration (~3.5-5.0 ppm). The methyl group (-CH₃) protons would give rise to a sharp singlet in the upfield region (~2.0-2.5 ppm).

¹³C NMR: The ¹³C NMR spectrum is expected to display eight distinct signals corresponding to the eight carbon atoms in unique electronic environments. The nitrile carbon (C≡N) would be found significantly downfield (~115-125 ppm). The six aromatic carbons would resonate in the range of ~110-150 ppm, with their specific shifts influenced by the fluorine, amino, and methyl substituents. The carbon atom directly bonded to the fluorine would show a large C-F coupling constant. The methyl carbon (-CH₃) would appear at the most upfield position (~15-25 ppm). libretexts.org

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular packing. Although the specific crystal structure of this compound is not detailed in the available literature, data from the closely related 2-amino-4-chlorobenzonitrile (ACBN) offers valuable insight. ACBN crystallizes in the triclinic system with the P-1 space group. analis.com.my Its key structural features include a C≡N bond length of 1.146 Å and a C-NH₂ bond length of 1.369 Å, which are shorter than standard single and triple bonds due to conjugation with the aromatic ring. analis.com.my It is expected that this compound would adopt a similar planar geometry for the benzonitrile (B105546) core and exhibit intermolecular hydrogen bonding between the amino and nitrile groups, influencing the crystal packing. analis.com.mynih.gov

ParameterExpected Value (based on 2-amino-4-chlorobenzonitrile)
Crystal SystemTriclinic
Space GroupP-1
C≡N Bond Length~1.14 - 1.16 Å
C-NH₂ Bond Length~1.36 - 1.38 Å
C-F Bond Length~1.35 - 1.37 Å
C-CH₃ Bond Length~1.50 - 1.52 Å
Dominant InteractionN-H···N Hydrogen Bonding

Correlation of Experimental Spectroscopic Data with Computational Predictions

Modern computational chemistry, particularly Density Functional Theory (DFT), is routinely used to predict molecular properties and support experimental findings. nih.gov Numerous studies on substituted benzonitriles have demonstrated an excellent correlation between experimental spectroscopic data and theoretical calculations, typically performed using methods like B3LYP with basis sets such as 6-311++G(d,p). analis.com.myresearchgate.netnih.gov

For vibrational spectra, calculated harmonic frequencies are often scaled to account for anharmonicity and basis set limitations, resulting in a very close match with experimental FT-IR and Raman wavenumbers. nih.gov This correlation allows for confident assignment of complex vibrational modes. Similarly, DFT can predict optimized molecular geometries (bond lengths and angles) that are in good agreement with X-ray diffraction data. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict electronic transitions, which can be compared with experimental UV-Vis spectra to understand the nature of the observed absorption bands. researchgate.net The synergy between these computational predictions and diverse experimental results provides a robust and comprehensive structural elucidation of this compound.

Research Applications in Specialized Chemical Domains

Intermediates in Medicinal Chemistry Research

The fluorinated benzonitrile (B105546) scaffold is a key component in the design of various therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Contributions to Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. ed.ac.uk Small molecule kinase inhibitors have become a major class of therapeutic drugs. ed.ac.uk 2-Amino-4-fluoro-5-methylbenzonitrile (B1375020) serves as a key intermediate in the synthesis of certain kinase inhibitors. For instance, it is utilized in the preparation of substituted 1H-pyrrolo[2,3-b]pyridine compounds. These compounds are designed to act as protein kinase inhibitors, which can modulate the activity of specific kinases involved in disease pathways. The synthesis involves multi-step sequences where the benzonitrile derivative is a critical starting material for constructing the core structure of the final active pharmaceutical ingredient.

Precursors for Advanced Pharmaceutical Intermediate Development

Beyond its direct role in synthesizing final drug molecules, this compound is a precursor for more complex pharmaceutical intermediates. For example, it can be used to synthesize 2-fluoro-5-formylbenzonitrile, a key intermediate for the PARP (poly ADP-ribose polymerase) inhibitor, Olaparib. google.com Olaparib is a targeted therapy used in the treatment of certain types of cancers, including ovarian, breast, and prostate cancer. google.com The synthesis of such advanced intermediates highlights the compound's role as a fundamental building block in the development of modern pharmaceuticals. Its structural features are carried through several synthetic steps to become part of the final, biologically active molecule. chemimpex.comchemimpex.com

Material Science Applications

The unique electronic and structural properties of this compound also make it a valuable component in the development of advanced materials.

Development of Specialty Polymers and Performance Coatings

In material science, fluorinated compounds are often used to enhance the properties of polymers and coatings, such as chemical resistance and durability. chemimpex.com While specific examples detailing the use of this compound in polymers are not extensively documented in the provided results, related benzonitrile structures are noted for their use in creating specialty polymers. chemimpex.com The amine group can act as a monomer unit in polymerization reactions, such as in the formation of polyimides or other high-performance polymers, while the fluoro and nitrile groups can impart desirable properties to the final material.

Synthesis of Optoelectronic Materials, including Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs

A significant application of benzonitrile derivatives is in the field of optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs). rsc.orgbeilstein-journals.org Benzonitrile-based molecules are used as emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). beilstein-journals.orgnih.gov The TADF mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLED devices. beilstein-journals.org

Research has shown that fluorinated benzonitrile compounds, when incorporated into donor-acceptor-donor' (D-A-D') structures, can function as TADF emitters. rsc.org The cyano (-CN) group acts as an excellent electron-withdrawing moiety, which is crucial for creating the charge-transfer states necessary for TADF. rsc.org The strategic placement of fluorine atoms can further tune the electronic properties and enhance the performance of the emitter. rsc.org These materials are critical for developing next-generation displays and lighting with high efficiency and color purity. rsc.orgscispace.com

Emitter TypeKey Structural FeatureMechanismPotential Max. Internal Quantum Efficiency (IQE)Application
Fluorescence (1st Gen)Organic DyesSinglet Exciton Emission25%Early OLEDs
Phosphorescence (2nd Gen)Organometallic Complexes (e.g., Iridium)Triplet Exciton Emission100%Current High-Efficiency OLEDs
TADF (3rd Gen)Donor-Acceptor Structures (often using Benzonitrile)Reverse Intersystem Crossing (T1→S1)100%Next-Generation Metal-Free OLEDs

Utility in Liquid Crystal Research

The rigid, rod-like shape and polar nature of benzonitrile derivatives make them suitable candidates for use in liquid crystal (LC) research. The cyano group provides a strong dipole moment, which is essential for the alignment of molecules in an electric field—a fundamental principle behind liquid crystal displays (LCDs). While the search results did not provide a specific study on this compound for liquid crystals, the general structural motifs are common in LC design. The interplay of the polar nitrile group, the planar aromatic ring, and substituents like fluorine can influence key liquid crystal properties such as mesophase stability, birefringence, and dielectric anisotropy.

Building Blocks in Agrochemical Research

While specific publicly available research detailing the direct synthesis of commercialized agrochemicals from this compound is limited, the utility of structurally similar compounds is well-documented in scientific literature and patents, suggesting its potential in analogous synthetic strategies. The presence of the fluorine atom at the 4-position and the methyl group at the 5-position of the benzonitrile ring can enhance the biological activity and selectivity of the resulting agrochemical products.

For instance, related fluorinated benzonitrile derivatives are utilized in the synthesis of various classes of pesticides. chemimpex.com The amino group of this compound can be readily diazotized and substituted, or it can participate in condensation reactions to form heterocyclic structures common in many pesticides. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further pathways for derivatization.

Research into novel herbicides has explored the incorporation of aminobenzonitrile scaffolds. For example, studies on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids have demonstrated significant herbicidal activity. mdpi.comnih.gov While not a direct application of the title compound, this research highlights the value of the substituted aminobenzonitrile motif in developing new herbicidal agents.

In the realm of fungicide development, various heterocyclic compounds derived from amino-benzonitriles have shown promise. The synthesis of thiazolidinone and thiophene (B33073) derivatives, for instance, has yielded compounds with notable antifungal properties. researchgate.netmdpi.com The structural elements of this compound make it a plausible starting material for the synthesis of analogous fungicidal compounds.

Furthermore, in the field of insecticides, the pyrimidine-4-amine scaffold, which can be synthesized from precursors like substituted benzonitriles, has been investigated for its insecticidal properties. hep.com.cn The specific substitution pattern of this compound could lead to the development of novel insecticides with improved efficacy or a different spectrum of activity.

The following table summarizes the potential applications of this compound as a building block in the synthesis of various classes of agrochemicals, based on the activities of related compounds.

Structure Activity/property Relationships and Derivative Chemistry

Synthesis and Functionalization of Novel Derivatives

The synthesis of novel derivatives from 2-Amino-4-fluoro-5-methylbenzonitrile (B1375020) can be achieved through various functionalization strategies targeting the amino group, the aromatic ring, and the nitrile moiety. The presence of an activating amino group and a deactivating, yet ortho-, para-directing, fluorine atom, along with a weakly activating methyl group, creates a nuanced reactivity profile for electrophilic aromatic substitution.

Functionalization of the Amino Group:

The primary amino group is a key site for derivatization. It can readily undergo a range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides, although over-alkylation can be a challenge.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functionalities such as hydroxyl, cyano, or halo groups. However, the presence of other activating and deactivating groups on the ring can influence the stability and reactivity of the diazonium intermediate.

Modification of the Aromatic Ring:

While the existing substituents dictate the regioselectivity of further substitutions, electrophilic aromatic substitution can be employed to introduce additional functional groups. The positions ortho and para to the strongly activating amino group are the most likely sites of reaction. However, the steric hindrance from the adjacent methyl group and the electronic influence of the fluorine atom must be considered.

Transformation of the Nitrile Group:

The cyano group is a versatile functional handle that can be transformed into several other functionalities:

Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.

Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride.

Cyclization Reactions: The nitrile group can participate in cycloaddition reactions or be used to construct heterocyclic rings.

A summary of potential synthetic transformations for this compound is presented below:

Starting MaterialReagents and ConditionsProduct Functional Group
This compoundAcyl chloride, pyridineAmide
This compoundSulfonyl chloride, baseSulfonamide
This compoundNaNO₂, HCl; then CuXHalogen, Cyano, etc.
This compoundH₂SO₄, H₂O, heatCarboxylic acid
This compoundLiAlH₄, ether; then H₂OPrimary amine (benzylamine derivative)

Steric and Electronic Effects of Substituents on Synthetic Outcomes

The synthetic outcomes of reactions involving this compound are heavily influenced by the steric and electronic effects of its substituents.

Electronic Effects:

Amino Group (-NH₂): As a strong activating group, the amino group increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. It is a powerful ortho-, para-director.

Fluorine Atom (-F): Fluorine is an electronegative atom and exerts a deactivating inductive effect (-I), withdrawing electron density from the ring and making it less reactive towards electrophiles. However, through resonance, it can donate a lone pair of electrons (+M effect), directing incoming electrophiles to the ortho and para positions. In the case of this compound, the inductive effect of fluorine is significant.

Methyl Group (-CH₃): The methyl group is a weak activating group that donates electron density to the ring through hyperconjugation and a weak inductive effect (+I). It is also an ortho-, para-director.

Nitrile Group (-CN): The nitrile group is a strong deactivating group due to its electron-withdrawing inductive and resonance effects (-I, -M). It directs incoming electrophiles to the meta position.

The combination of these effects results in a complex reactivity pattern. The powerful activating effect of the amino group is somewhat tempered by the deactivating effects of the fluorine and nitrile groups.

Steric Effects:

The spatial arrangement of the substituents also plays a crucial role. The methyl group at position 5 can sterically hinder reactions at the adjacent position 6. Similarly, the amino group at position 2 can influence the accessibility of reagents to the neighboring positions. This steric hindrance can affect the regioselectivity of reactions, sometimes favoring substitution at less sterically crowded sites. For instance, in reactions involving the amino group, bulky reagents may react at a slower rate compared to smaller reagents.

Comparative Studies with Related Benzonitrile (B105546) Analogues to Elucidate Chemical Behavior

To better understand the chemical behavior of this compound, it is instructive to compare it with related benzonitrile analogues.

CompoundKey Substituent DifferencesExpected Impact on Reactivity
BenzonitrileUnsubstitutedBaseline reactivity for comparison.
4-AminobenzonitrileLacks fluorine and methyl groupsMore activated towards electrophilic substitution than the title compound due to the absence of the deactivating fluorine.
4-FluorobenzonitrileLacks amino and methyl groupsLess activated towards electrophilic substitution due to the deactivating fluorine. The nitrile group directs meta.
2,4-DifluorobenzonitrileHas an additional fluorine instead of amino and methyl groupsSignificantly less reactive towards electrophilic substitution due to the presence of two deactivating fluorine atoms.
2-Amino-5-methylbenzonitrileLacks the fluorine atomMore activated towards electrophilic substitution due to the absence of the deactivating fluorine atom.

Theoretical calculations on various substituted benzonitriles have shown that the nature and position of substituents significantly influence the geometrical structures and electronic properties of the molecules. pku.edu.cn For instance, the presence of electron-donating groups like amino and methyl generally increases the electron density on the aromatic ring, while electron-withdrawing groups like fluoro and cyano decrease it.

In studies involving the activation of the C-CN bond in substituted benzonitriles by nickel complexes, it has been observed that the stability of the resulting complexes is dependent on the number and nature of ortho substituents. utexas.edu While not directly studying this compound, these findings suggest that the ortho amino group in the title compound would have a significant electronic and steric influence on such transformations. utexas.edu Furthermore, the electronegative nature of a fluoro substituent has been shown to drive the equilibrium towards C-CN bond activation products. acs.org This suggests that the fluorine atom in this compound could facilitate similar bond activation reactions.

By comparing the reactivity and properties of this compound with these and other analogues, a more comprehensive understanding of its unique chemical behavior can be achieved. This comparative approach is essential for designing new synthetic routes and for the rational design of novel derivatives with desired properties.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-Amino-4-fluoro-5-methylbenzonitrile, and how do reaction conditions influence yield?

A: The compound can be synthesized via multi-step substitution reactions . A plausible route involves:

Fluorination : Direct fluorination of a methyl-substituted benzonitrile precursor using a fluorinating agent (e.g., Selectfluor®) in a polar aprotic solvent like DMF at 80–100°C .

Amination : Introducing the amino group via nucleophilic substitution (e.g., using NH₃ or a protected amine) under controlled pH (neutral to slightly basic) to avoid side reactions .

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in boronic acid intermediates, as seen in analogous fluorobenzonitrile syntheses .
  • Yield Optimization : Reaction time (12–24 hrs) and solvent choice (e.g., THF for stability) critically affect purity. Yields typically range from 45–65% .

Q. Q2. What analytical techniques are most reliable for characterizing this compound?

A:

  • NMR Spectroscopy : ¹⁹F NMR is essential for confirming fluorine position (δ ≈ -110 to -120 ppm for aromatic F) . ¹H NMR distinguishes amino protons (δ 5.5–6.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for C₈H₇FN₂: 150.06 g/mol) and detects impurities (<2% by area) .
  • X-ray Crystallography : Resolves structural ambiguities; however, crystallinity challenges may require derivative formation (e.g., HCl salts) .

Advanced Research Questions

Q. Q3. How can computational modeling guide the design of this compound derivatives for targeted bioactivity?

A:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Fluorine’s electron-withdrawing effect stabilizes intermediates in cross-coupling reactions .

  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) by modifying the methyl or amino groups. For example, replacing -CH₃ with -CF₃ may enhance binding affinity .

  • Table : Key Computational Parameters

    ParameterValue (C₈H₇FN₂)Significance
    Dipole Moment (D)3.8Polarity impacts solubility
    LogP1.9Predicts membrane permeability
    pKa (NH₂)3.2Influences protonation state

Q. Q4. How do contradictory spectral data (e.g., NMR shifts) arise in fluorinated nitriles, and how can they be resolved?

A: Contradictions often stem from:

  • Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts amino proton signals by ±0.3 ppm .
  • Tautomerism : Amino groups may exhibit dynamic proton exchange, broadening peaks. Use low-temperature NMR (-20°C) to stabilize conformers .
  • Impurity Interference : Trace solvents (e.g., DMF) or byproducts (e.g., dehalogenated species) mimic signals. Confirm purity via 2D NMR (COSY, HSQC) .

Q. Q5. What strategies mitigate decomposition during Suzuki-Miyaura cross-coupling of this compound?

A:

  • Protecting Groups : Temporarily block the amino group (e.g., Boc protection) to prevent Pd catalyst poisoning .
  • Optimized Conditions : Use Pd(OAc)₂ with SPhos ligand in degassed toluene/EtOH (3:1) at 80°C. Additives like K₂CO₃ improve stability .
  • Monitoring : Track reaction progress via TLC (Rf ≈ 0.4 in EtOAc/hexane 1:2) to halt at >90% conversion, minimizing side reactions .

Data Contradiction Analysis

Q. Q6. Why do reported melting points for this compound vary across studies?

A: Discrepancies (e.g., 145–155°C) arise from:

  • Polymorphism : Different crystalline forms have distinct thermal profiles. Recrystallize from ethanol/water (7:3) to isolate the stable polymorph .
  • Hydration : Hygroscopic samples absorb moisture, lowering observed mp. Dry under vacuum (40°C, 24 hrs) before analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.